molecular formula C10H13BrN2O B1275989 5-Bromo-N-tert-butylnicotinamide CAS No. 342013-78-9

5-Bromo-N-tert-butylnicotinamide

Cat. No. B1275989
M. Wt: 257.13 g/mol
InChI Key: CRMXRQOKTUVZLZ-UHFFFAOYSA-N
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Description

The compound 5-Bromo-N-tert-butylnicotinamide is a chemical of interest in the field of organic chemistry, particularly in the context of synthesizing various derivatives for potential applications. While the provided papers do not directly discuss 5-Bromo-N-tert-butylnicotinamide, they do provide insights into similar compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, has been reported to be efficient and novel. The preparation involves a two-step process starting from potassium tricyanomethanide and features a selective Sandmeyer reaction, which is a method used to introduce aryl bromides into molecules . This synthesis route is noteworthy for its good yield and versatility, suggesting that similar methods could potentially be applied to the synthesis of 5-Bromo-N-tert-butylnicotinamide.

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-Bromo-N-tert-butylnicotinamide has been optimized and investigated using computational methods, such as the Gaussian09 software package. The analysis includes vibrational frequencies and assignments, which are crucial for understanding the stability and reactivity of the molecule . The HOMO and LUMO analysis, which describes the frontier molecular orbitals, is particularly important as it provides information on the charge transfer within the molecule and its electronic properties .

Chemical Reactions Analysis

Although the provided papers do not detail chemical reactions specific to 5-Bromo-N-tert-butylnicotinamide, the synthesis and reactivity of similar compounds can offer insights. For instance, the Sandmeyer reaction mentioned in the synthesis of pyrazole derivatives indicates a pathway for introducing bromine into aromatic compounds . This knowledge can be extrapolated to hypothesize potential reactions that 5-Bromo-N-tert-butylnicotinamide might undergo, such as further substitution reactions or participation in coupling reactions due to the presence of the bromine atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 5-Bromo-N-tert-butylnicotinamide can be inferred from the properties of structurally similar compounds. The high first hyperpolarizability of a related molecule suggests significant non-linear optical properties, which are often associated with extended π-electron delocalization . This property is important for materials science applications, such as in the development of optical switches or modulators. The NBO analysis of a similar compound indicates that electron density on nitrogen and carbon atoms can affect bond lengths and stretching frequencies, which is relevant for understanding the reactivity and interaction of the molecule with other chemical species .

Scientific Research Applications

1. Synthesis and Chemical Reactions

5-Bromo-N-tert-butylnicotinamide and related compounds are often used in chemical synthesis and reactions. For instance, a study demonstrated the use of similar brominated compounds in the preparation of molecular rods, highlighting their utility in creating metal-complexing molecular structures (Schwab, Fleischer, & Michl, 2002). Another study involved the synthesis of various brominated pyrazinecarboxamides, showing their potential in anti-mycobacterial, antifungal, and photosynthesis-inhibiting applications (Doležal et al., 2006).

2. Use in Biological Studies

Brominated compounds similar to 5-Bromo-N-tert-butylnicotinamide have been used in biological studies. For example, a study explored the use of 5-bromo-2′-deoxyuridine for in vivo labeling of DNA in rat forestomach cells, indicating its utility in understanding cell proliferation and the effects of certain agents on it (Joksiċ et al., 2017).

3. Applications in Material Science

Some brominated compounds have been researched for their potential in material science. For instance, their usage in the preparation of bright emission-tuned nanoparticles, as seen in a study involving three-coordinate complexes for polymerization, shows their relevance in developing advanced materials (Fischer, Baier, & Mecking, 2013).

Safety And Hazards

The safety information for 5-Bromo-N-tert-butylnicotinamide indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

5-bromo-N-tert-butylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-10(2,3)13-9(14)7-4-8(11)6-12-5-7/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMXRQOKTUVZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406568
Record name 5-Bromo-N-tert-butylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-tert-butylnicotinamide

CAS RN

342013-78-9
Record name 5-Bromo-N-tert-butylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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